

# A Technical Guide to High-Purity Finasteride-d9 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **Finasteride-d9**, a deuterated analog of Finasteride, for research and development applications. **Finasteride-d9** serves as an ideal internal standard for the quantitative analysis of Finasteride in biological matrices and other samples by mass spectrometry. Its use is critical for accurate pharmacokinetic, metabolic, and clinical studies.

## **Commercial Suppliers of High-Purity Finasteride-d9**

A number of specialized chemical suppliers offer high-purity **Finasteride-d9** for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to evaluate the provided analytical data to ensure it meets the requirements of their specific application. Below is a summary of prominent commercial suppliers and their typical product specifications.



Supplier	Stated Purity	Isotopic Enrichment	Available Forms	Notes
Cayman Chemical	-	≥99% deuterated forms (d1-d9)	Solid	Intended for use as an internal standard for GC- or LC-MS.[1]
Simson Pharma Limited	High Quality	-	Solid	Accompanied by a Certificate of Analysis.[2]
ESS Chem Co.	98.6% by HPLC	99% atom D	Off-white solid	Provides lot- specific purity data.[3]
Veeprho	-	-	Solid	Leading supplier of impurity reference standards.[4]
Acanthus Research	-	-	100 mg unit size	Drug Substance Stable Isotope Labeled Reference Standard.[5]
Sussex Research	>95% (HPLC)	>95%	Solid	For research and development use only.[6]
MedChemExpres s	-	-	Solid	Labeled as a potent and competitive 5α-reductase inhibitor.[7][8]

# **Experimental Protocols**



Detailed and validated experimental protocols are essential for the accurate and reproducible use of **Finasteride-d9**. The following sections provide representative methodologies for the synthesis and analysis of high-purity **Finasteride-d9**, based on established chemical and analytical principles.

## Synthesis of High-Purity Finasteride-d9

The synthesis of **Finasteride-d9** involves the introduction of deuterium atoms into the Finasteride molecule. A common strategy is to use a deuterated starting material or reagent in the synthesis process. The following is a representative protocol for the synthesis of **Finasteride-d9**, focusing on the deuteration of the tert-butyl group.

Objective: To synthesize N-(tert-Butyl-d9)-3-oxo-4-aza- $5\alpha$ -androst-1-ene- $17\beta$ -carboxamide (**Finasteride-d9**).

#### Materials:

- 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid
- · Oxalyl chloride
- Dichloromethane (DCM), anhydrous
- tert-Butylamine-d9 (d9-TBA)
- Triethylamine (TEA)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

#### Procedure:

 Acid Chloride Formation: To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (1.0 eq) in anhydrous DCM, cooled to 0°C, is added oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is stirred at 0°C



for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

- Amidation with tert-Butylamine-d9: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of tert-Butylamine-d9 (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred overnight.
- Work-up and Purification: The reaction mixture is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford high-purity Finasteride-d9.
- Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and highresolution mass spectrometry (HRMS) to confirm its structure, purity, and isotopic enrichment.

## **Quality Control and Analytical Methods**

Rigorous quality control is necessary to ensure the identity, purity, and isotopic enrichment of **Finasteride-d9**. The following are key analytical methods employed for its characterization.

- 1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
- Objective: To determine the chemical purity of Finasteride-d9 and to detect any nondeuterated Finasteride or other impurities.
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.



- Detection: UV at 210 nm.
- Sample Preparation: A stock solution of Finasteride-d9 is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL with the mobile phase.
- Analysis: The retention time of Finasteride-d9 should be consistent with that of a nondeuterated Finasteride reference standard. Purity is calculated based on the area percentage of the main peak.
- 2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
- Objective: To confirm the molecular weight of Finasteride-d9 and to determine the degree of deuterium incorporation (isotopic enrichment).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Method: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
- Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of
   Finasteride-d9 ([M+H]<sup>+</sup> at m/z ≈ 382.3). The isotopic distribution of this peak is analyzed to
   determine the percentage of d9, d8, d7, etc., species present in the sample. High-purity
   Finasteride-d9 should exhibit a dominant peak for the d9 species.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
- Objective: To confirm the chemical structure of Finasteride-d9 and to verify the location of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: The ¹H NMR spectrum of **Finasteride-d9** will be similar to that of non-deuterated Finasteride, with the notable absence of the signal corresponding to the tert-butyl protons. The integration of the remaining proton signals should be consistent with the structure.



- ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the Finasteride carbon skeleton. The signal for the carbon atoms of the tert-butyl group will be significantly attenuated or absent due to coupling with deuterium.[9]
- <sup>2</sup>H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal and confirm the presence and location of the deuterium atoms.

## **Data Presentation**

The following tables summarize the key specifications and analytical data for a typical batch of high-purity **Finasteride-d9**.

Table 1: General Specifications

Parameter	Specification	
Chemical Name	N-(tert-Butyl-d9)-3-oxo-4-aza-5α-androst-1-ene- 17β-carboxamide	
CAS Number	1131342-85-2	
Molecular Formula	C23H27D9N2O2	
Molecular Weight	381.60 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, and acetonitrile	

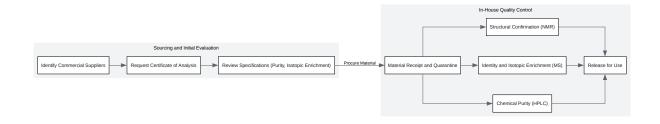
Table 2: Quality Control Data (Representative Batch)



Analytical Test	Method	Result
Chemical Purity	HPLC (210 nm)	≥ 98.5%
Isotopic Enrichment	Mass Spectrometry	≥ 99% Deuterium Incorporation
Identity	<sup>1</sup> H NMR, <sup>13</sup> C NMR, MS	Conforms to structure
Residual Solvents	GC-HS	Meets USP <467> limits
Water Content	Karl Fischer	≤ 0.5%

# **Mandatory Visualization**

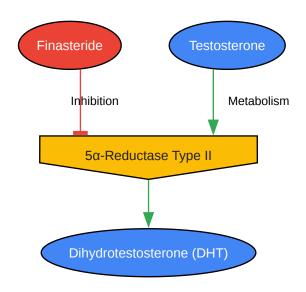
The following diagrams illustrate key workflows and relationships relevant to the procurement and analysis of high-purity **Finasteride-d9**.



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Figure 1. Workflow for Sourcing and Quality Control of Finasteride-d9.





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Figure 2. Finasteride's Mechanism of Action Signaling Pathway.

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